molecular formula C18H13Cl2N3O3 B3035744 1-benzyl-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338412-48-9

1-benzyl-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B3035744
CAS No.: 338412-48-9
M. Wt: 390.2 g/mol
InChI Key: FEXWXSBMNJZODZ-UHFFFAOYSA-N
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Description

    Reagents: 2,4-dichlorophenyl isocyanate

    Reaction: N-acylation to form the carboxamide

  • Step 4: Hydroxylation

      Reagents: Hydrogen peroxide, catalyst (e.g., acetic acid)

      Conditions: Mild heating

      Reaction: Introduction of the hydroxy group at the 6-position

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet demand.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 1-benzyl-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the benzyl and dichlorophenyl groups. The hydroxy group is usually introduced through a hydroxylation reaction.

    • Step 1: Synthesis of the Pyrimidine Core

        Reagents: Urea, ethyl acetoacetate

        Conditions: Reflux in ethanol

        Reaction: Formation of the pyrimidine ring through cyclization

    Chemical Reactions Analysis

    Types of Reactions

    1-benzyl-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide can undergo various chemical reactions, including:

    • Oxidation: The hydroxy group can be oxidized to a ketone.

        Reagents: Potassium permanganate, chromium trioxide

        Conditions: Acidic or basic medium

    • Reduction: The carbonyl group can be reduced to a hydroxyl group.

        Reagents: Sodium borohydride, lithium aluminum hydride

    • Substitution: The dichlorophenyl group can undergo nucleophilic substitution.

        Reagents: Nucleophiles like amines or thiols

        Conditions: Elevated temperatures

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, chromium trioxide

      Reducing Agents: Sodium borohydride, lithium aluminum hydride

      Nucleophiles: Amines, thiols

      Solvents: Ethanol, dichloromethane, acetonitrile

    Major Products

      Oxidation: Formation of a ketone derivative

      Reduction: Formation of a dihydroxy derivative

      Substitution: Formation of substituted derivatives with various functional groups

    Scientific Research Applications

    1-benzyl-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide has several applications in scientific research:

      Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

      Biological Studies: Used as a probe to study biochemical pathways and interactions with proteins.

      Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

      Industrial Applications: Could be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

    Mechanism of Action

    The mechanism of action of 1-benzyl-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the hydroxy and dichlorophenyl groups can enhance its binding affinity and specificity.

    Comparison with Similar Compounds

    Similar Compounds

    • 1-benzyl-N-(2,4-dichlorophenyl)piperidin-4-amine
    • 1-benzyl-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

    Uniqueness

    1-benzyl-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is unique due to the presence of the hydroxy group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substitution patterns.

    Properties

    IUPAC Name

    3-benzyl-N-(2,4-dichlorophenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H13Cl2N3O3/c19-12-6-7-14(13(20)8-12)21-17(25)15-9-16(24)23(18(26)22-15)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,21,25)(H,22,26)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FEXWXSBMNJZODZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H13Cl2N3O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    390.2 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Reactant of Route 6
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    1-benzyl-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

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